molecular formula C7H9NS B157570 3-(Methylthio)aniline CAS No. 1783-81-9

3-(Methylthio)aniline

Cat. No. B157570
Key on ui cas rn: 1783-81-9
M. Wt: 139.22 g/mol
InChI Key: KCHLDNLIJVSRPK-UHFFFAOYSA-N
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Patent
US06352839B1

Procedure details

20 ml of distilled water and 20 ml of 12 N hydrochloric acid are placed, with stirring, in a three-necked flask, and 10 ml of 3-methylthioaniline are then added using a dropping funnel. The mixture is warmed to ensure dissolution and is then cooled down to 5° C. 5.86 g of sodium nitrite dissolved in 15 ml of water are subsequently added slowly, using a dropping funnel, while maintaining the temperature between 5 and 8° C. 20 min after having completed the addition, 13.57 g of potassium iodide dissolved in 15 ml of water are added over a period of 10 min and the mixture is then stirred at room temperature for 15 h. The oil which forms is separated from the aqueous phase by decantation, and an aqueous solution of sodium thiosulphate is then added to it. The aqueous phase is decanted and the product is extracted with 100 ml of dichloromethane. The organic phase is washed with 100 ml of water, and the aqueous phase is adjusted to pH 9 with concentrated sodium hydroxide solution, and then separated off. The organic phase is washed with 2 times 100 ml of water, separated off, dried over magnesium sulphate, filtered and then concentrated to dryness under reduced pressure (50 kPa) at 40° C. The resulting product is purified by flash chromatography (eluent, cyclohexane) in order to yield 13 g of 3-iodo-1-methylthiobenzene in the form of a yellow liquid (Merck Silica 5719, Rf=0.8/cyclohexane).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5.86 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
13.57 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][S:3][C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)N.N([O-])=O.[Na+].[I-:15].[K+]>O>[I:15][C:6]1[CH:5]=[C:4]([S:3][CH3:2])[CH:10]=[CH:9][CH:8]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CSC=1C=C(N)C=CC1
Step Three
Name
Quantity
5.86 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
13.57 g
Type
reactant
Smiles
[I-].[K+]
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring, in a three-necked flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed
DISSOLUTION
Type
DISSOLUTION
Details
dissolution
ADDITION
Type
ADDITION
Details
are subsequently added slowly
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 5 and 8° C
CUSTOM
Type
CUSTOM
Details
20 min
Duration
20 min
ADDITION
Type
ADDITION
Details
are added over a period of 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
the mixture is then stirred at room temperature for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The oil which forms is separated from the aqueous phase by decantation
ADDITION
Type
ADDITION
Details
an aqueous solution of sodium thiosulphate is then added to it
CUSTOM
Type
CUSTOM
Details
The aqueous phase is decanted
EXTRACTION
Type
EXTRACTION
Details
the product is extracted with 100 ml of dichloromethane
WASH
Type
WASH
Details
The organic phase is washed with 100 ml of water
CUSTOM
Type
CUSTOM
Details
separated off
WASH
Type
WASH
Details
The organic phase is washed with 2 times 100 ml of water
CUSTOM
Type
CUSTOM
Details
separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (50 kPa) at 40° C
CUSTOM
Type
CUSTOM
Details
The resulting product is purified by flash chromatography (eluent, cyclohexane) in order

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C=CC1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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